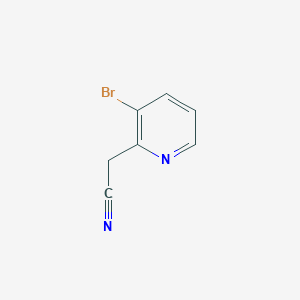

2-(3-Bromopyridin-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSWNHWAGMAOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349076 | |

| Record name | (3-bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122851-60-9 | |

| Record name | (3-bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromopyridin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2-(3-Bromopyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Bromopyridin-2-yl)acetonitrile (CAS No. 122851-60-9), a key building block in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physical Properties

2-(3-Bromopyridin-2-yl)acetonitrile is a substituted pyridylacetonitrile derivative. Its chemical structure consists of a pyridine ring brominated at the 3-position and substituted with a cyanomethyl group at the 2-position.

Table 1: Physical and Chemical Properties of 2-(3-Bromopyridin-2-yl)acetonitrile

| Property | Value | Source/Method |

| Molecular Formula | C₇H₅BrN₂ | Calculated |

| Molecular Weight | 197.03 g/mol | Calculated |

| Appearance | Pale-yellow to yellow-brown solid | Visual Inspection |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(3-Bromopyridin-2-yl)acetonitrile is not widely published, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach for the synthesis of similar cyanomethylpyridines involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a cyanide source.

A potential synthetic pathway is illustrated in the diagram below. This would likely involve the conversion of a precursor, such as 2-methyl-3-bromopyridine, to an intermediate with a good leaving group at the methyl position (e.g., a halide), followed by reaction with a cyanide salt.

Figure 1. A conceptual synthetic pathway for 2-(3-Bromopyridin-2-yl)acetonitrile.

General Experimental Protocol for Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Materials:

-

2-(3-Bromopyridin-2-yl)acetonitrile sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

A small amount of the finely powdered, dry sample is packed into the closed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting range.

General Experimental Protocol for Boiling Point Determination

For a solid compound, the boiling point would be determined under reduced pressure to prevent decomposition.

Materials:

-

2-(3-Bromopyridin-2-yl)acetonitrile sample

-

Small-scale distillation apparatus

-

Vacuum source and manometer

-

Heating mantle and thermometer

Procedure:

-

A small quantity of the sample is placed in the distillation flask.

-

The apparatus is assembled for vacuum distillation.

-

The system is evacuated to the desired pressure.

-

The sample is heated gradually until it begins to boil.

-

The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at that specific pressure.

General Experimental Protocol for Solubility Determination

The solubility of the compound in various solvents can be determined qualitatively.

Materials:

-

2-(3-Bromopyridin-2-yl)acetonitrile sample

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Small test tubes

-

Vortex mixer

Procedure:

-

A small, measured amount of the compound (e.g., 10 mg) is placed into separate test tubes.

-

A small volume of a solvent (e.g., 1 mL) is added to each test tube.

-

The mixtures are agitated using a vortex mixer for a set period.

-

The solubility is assessed visually. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is considered insoluble. Partial dissolution indicates partial solubility.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the two protons of the methylene group. The chemical shifts and coupling patterns will be influenced by the positions of the bromine and cyanomethyl substituents.

13C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the five carbons of the pyridine ring, the methylene carbon, and the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretch.

-

Absorptions in the 1600-1400 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.

-

C-H stretching vibrations of the aromatic ring and the methylene group typically appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 197 and an M+2 peak of similar intensity at m/z 199, which is characteristic of a compound containing one bromine atom.

Figure 2. Anticipated major fragmentation pathways for 2-(3-Bromopyridin-2-yl)acetonitrile in mass spectrometry.

Conclusion

2-(3-Bromopyridin-2-yl)acetonitrile is a valuable chemical intermediate with significant potential in medicinal chemistry. This guide has summarized its known physical properties and provided a framework for the experimental determination of currently unavailable data. The conceptual synthetic pathway and predicted spectroscopic characteristics offer a starting point for researchers working with this compound. Further experimental investigation is required to fully characterize this molecule and unlock its full potential in the development of novel therapeutics.

Technical Guide: Physicochemical Properties and Synthetic Insights for 2-(3-Bromopyridin-2-yl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the molecular characteristics of 2-(3-Bromopyridin-2-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry. It includes its molecular formula, weight, and a generalized experimental protocol for its synthesis via palladium-catalyzed cyanation, reflecting common methodologies in the field.

Molecular and Physicochemical Data

2-(3-Bromopyridin-2-yl)acetonitrile is a substituted pyridine derivative of significant interest in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and agrochemical research. The core physicochemical properties are summarized below.

| Property | Value |

| Chemical Name | 2-(3-Bromopyridin-2-yl)acetonitrile |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| CAS Number | 122851-60-9 |

| Canonical SMILES | N#CCC1=NC=CC=C1Br |

| Physical Form | Solid |

| Storage Conditions | Sealed in dry, room temperature |

Note: Data sourced from publicly available chemical supplier databases.

Synthetic Methodology: Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto a heteroaromatic ring is a fundamental transformation in organic synthesis. For a compound such as 2-(3-Bromopyridin-2-yl)acetonitrile, a common and effective method is the palladium-catalyzed cyanation of a suitable di-halogenated pyridine precursor. While a specific protocol for this exact molecule is not detailed, a general procedure can be inferred from established methods for the cyanation of (hetero)aryl halides.

Reaction Principle: The synthesis generally involves the cross-coupling of a bromopyridine derivative with a cyanide source in the presence of a palladium catalyst and a suitable ligand. The choice of cyanide source is critical, with modern protocols favoring less toxic alternatives to sodium or potassium cyanide, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

Generalized Experimental Protocol:

This protocol describes a representative palladium-catalyzed cyanation for the synthesis of a heteroaryl nitrile from a heteroaryl bromide.

Materials and Reagents:

-

(Hetero)aryl bromide (e.g., 2,3-Dibromopyridine as a potential precursor)

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂)

-

Ligand (e.g., Tri-n-butylphosphine)

-

Potassium acetate (KOAc)

-

Dioxane

-

Deionized Water

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To a screw-top reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst, the ligand, potassium hexacyanoferrate(II)·3H₂O (0.5 equivalents), and the solid (hetero)aryl halide (1.0 mmol).

-

Inert Atmosphere: Seal the vessel with a Teflon-lined cap and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add dioxane (2.5 mL) and a degassed 0.05 M solution of potassium acetate in water (2.5 mL) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to the required temperature (e.g., 100°C) and stir vigorously. Efficient stirring is crucial for this reaction.

-

Workup: Upon completion, cool the reaction mixture to room temperature. A colloidal suspension of Prussian blue may be observed. Dilute the mixture with ethyl acetate and water.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel to yield the desired heteroaryl nitrile.[1]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a heteroaryl nitrile via palladium-catalyzed cyanation.

Caption: Generalized workflow for synthesis and purification.

References

An In-depth Technical Guide to 2-(3-Bromopyridin-2-yl)acetonitrile: Structure, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Bromopyridin-2-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a bromo-substituted pyridine ring coupled with a reactive acetonitrile moiety, offers multiple avenues for chemical modification, making it a valuable scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical properties, and detailed synthetic methodologies for 2-(3-Bromopyridin-2-yl)acetonitrile. Furthermore, it explores its significant role as an intermediate in the development of targeted therapies, particularly in the realm of kinase inhibitors, and includes a discussion of relevant signaling pathways.

Structure and Nomenclature

The chemical structure of 2-(3-Bromopyridin-2-yl)acetonitrile consists of a pyridine ring substituted with a bromine atom at the 3-position and an acetonitrile group at the 2-position.

Image of the chemical structure of 2-(3-Bromopyridin-2-yl)acetonitrile

IUPAC Name: 2-(3-Bromopyridin-2-yl)acetonitrile

CAS Number: 122851-60-9

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Bromopyridin-2-yl)acetonitrile is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrN₂ | |

| Molecular Weight | 197.03 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥98% | [2] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-(3-Bromopyridin-2-yl)acetonitrile can be achieved through various synthetic routes, primarily involving the introduction of the acetonitrile moiety onto a pre-functionalized bromopyridine scaffold. A common approach is the cyanation of a suitable 2-halomethyl-3-bromopyridine derivative.

General Synthetic Pathway

A plausible and commonly employed synthetic strategy involves a two-step process starting from 2-amino-3-bromopyridine. The first step is a Sandmeyer reaction to introduce a hydroxymethyl or halomethyl group at the 2-position, followed by a nucleophilic substitution with a cyanide salt to yield the final product.

Caption: General synthetic pathway for 2-(3-Bromopyridin-2-yl)acetonitrile.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized procedure based on common organic synthesis methodologies for similar compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2-(Bromomethyl)-3-bromopyridine (Intermediate)

-

Diazotization: To a stirred solution of 2-amino-3-bromopyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

Bromination: The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%) at the same temperature.

-

Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 2-(bromomethyl)-3-bromopyridine.

Step 2: Synthesis of 2-(3-Bromopyridin-2-yl)acetonitrile (Final Product)

-

Cyanation Reaction: To a solution of 2-(bromomethyl)-3-bromopyridine (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), sodium cyanide or potassium cyanide (1.2 eq) is added portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(3-Bromopyridin-2-yl)acetonitrile.

Spectroscopic Data (Predicted)

¹H NMR (in CDCl₃, 500 MHz):

-

δ 8.40-8.50 (dd, 1H): Proton on the pyridine ring at position 6.

-

δ 7.70-7.80 (dd, 1H): Proton on the pyridine ring at position 4.

-

δ 7.20-7.30 (dd, 1H): Proton on the pyridine ring at position 5.

-

δ 4.00-4.10 (s, 2H): Methylene protons of the acetonitrile group.

¹³C NMR (in CDCl₃, 125 MHz):

-

δ 150-155: Carbon at position 6 of the pyridine ring.

-

δ 140-145: Carbon at position 4 of the pyridine ring.

-

δ 130-135: Carbon at position 2 of the pyridine ring.

-

δ 125-130: Carbon at position 5 of the pyridine ring.

-

δ 120-125: Carbon at position 3 of the pyridine ring (attached to bromine).

-

δ 115-120: Carbon of the nitrile group (-CN).

-

δ 20-25: Carbon of the methylene group (-CH₂-).

IR (KBr, cm⁻¹):

-

~2250: Characteristic sharp peak for the nitrile (C≡N) stretching vibration.

-

~1580, 1450, 1420: Aromatic C=C and C=N stretching vibrations of the pyridine ring.

-

~1100-1000: C-Br stretching vibration.

Mass Spectrometry (EI):

-

m/z 196/198: Molecular ion peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Applications in Drug Discovery and Development

2-(3-Bromopyridin-2-yl)acetonitrile is a highly valuable intermediate in the synthesis of pharmaceutical compounds due to the versatility of its functional groups. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space around the pyridine core. The acetonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for molecular elaboration.

Role as a Scaffold for Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyridine ring is a common motif in many approved kinase inhibitors as it can form key hydrogen bond interactions with the hinge region of the kinase active site.

The general strategy involves using the bromine atom of 2-(3-Bromopyridin-2-yl)acetonitrile to introduce a larger, often aromatic or heteroaromatic, group that can occupy the ATP-binding pocket of the kinase. The acetonitrile group can be modified to enhance solubility or to introduce additional interactions with the solvent-exposed region of the protein.

Caption: Workflow for designing kinase inhibitors from 2-(3-Bromopyridin-2-yl)acetonitrile.

Targeting Signaling Pathways

Derivatives of 2-(3-Bromopyridin-2-yl)acetonitrile have the potential to target various signaling pathways implicated in disease. For instance, by designing molecules that can selectively inhibit kinases such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), or Bruton's tyrosine kinase (BTK), it is possible to modulate inflammatory responses and cell proliferation.

The MAPK/ERK pathway, which is frequently hyperactivated in many cancers, is another potential target. Pyridine-based inhibitors can be designed to compete with ATP for binding to key kinases in this pathway, such as MEK or ERK, thereby blocking downstream signaling and inhibiting tumor growth.

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a pyridine-based inhibitor.

Conclusion

2-(3-Bromopyridin-2-yl)acetonitrile is a strategically important building block for the synthesis of novel compounds with significant therapeutic potential. Its well-defined structure and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The application of this scaffold in the development of kinase inhibitors highlights its importance in modern drug discovery. This technical guide serves as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation therapeutics. Further exploration of the synthetic utility and biological applications of this versatile intermediate is warranted and is expected to lead to the discovery of new and effective treatments for a range of diseases.

References

An In-depth Technical Guide to the Synthesis of 2-(3-Bromopyridin-2-yl)acetonitrile from 2,3-dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed, efficient synthetic route for the preparation of 2-(3-Bromopyridin-2-yl)acetonitrile, a valuable building block for pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 2,3-dibromopyridine. The core of this strategy is a regioselective palladium-catalyzed Negishi cross-coupling reaction. This method is designed to selectively functionalize the more reactive C2 position of the pyridine ring, directly installing the desired cyanomethyl moiety. This guide provides a detailed experimental protocol, data presentation, and visualizations to aid in the successful execution of this synthesis.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. Specifically, pyridylacetonitrile derivatives serve as key intermediates for a variety of more complex molecular architectures. The target molecule, 2-(3-Bromopyridin-2-yl)acetonitrile, possesses two distinct points for further chemical modification: the bromine atom at the 3-position, which is amenable to various cross-coupling reactions, and the nitrile group, which can be transformed into a range of other functional groups.

The primary challenge in the synthesis of this target from 2,3-dibromopyridine lies in achieving regioselective functionalization. The electronic properties of the pyridine ring render the C2 and C6 positions more susceptible to nucleophilic attack and oxidative addition by palladium(0) catalysts compared to other positions. This inherent reactivity can be exploited to achieve the desired selective transformation at the C2 position, leaving the C3-bromo substituent intact for subsequent diversification.

This guide proposes a one-step, palladium-catalyzed Negishi cross-coupling reaction as a robust and direct method to achieve this transformation.

Proposed Synthetic Pathway: Regioselective Negishi Cross-Coupling

The proposed synthesis involves the reaction of 2,3-dibromopyridine with a (cyanomethyl)zinc halide reagent in the presence of a palladium catalyst. The Negishi coupling is well-suited for this purpose due to its high functional group tolerance and generally high yields.[1]

Reaction Scheme:

2,3-Dibromopyridine + (Cyanomethyl)zinc bromide → 2-(3-Bromopyridin-2-yl)acetonitrile

The key to the success of this reaction is the greater reactivity of the C2-Br bond compared to the C3-Br bond towards the palladium(0) catalyst in the initial oxidative addition step of the catalytic cycle. This selectivity is a well-documented phenomenon in the cross-coupling chemistry of dihalopyridines.

Data Presentation: Reagents and Typical Reaction Parameters

The following table summarizes the key quantitative data and parameters for the proposed synthesis. The expected yield is based on typical outcomes for Negishi cross-coupling reactions of aryl bromides.[2][3]

| Parameter | Value / Description |

| Starting Material | 2,3-Dibromopyridine |

| Reagent | (Cyanomethyl)zinc bromide (prepared in situ) |

| Stoichiometry (Reagent) | 1.5 - 2.0 equivalents |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Catalyst Loading | 2 - 5 mol% |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 50 - 66 °C (Reflux) |

| Reaction Time | 4 - 12 hours |

| Expected Yield | 60 - 85% |

| Product Molecular Formula | C₇H₅BrN₂ |

| Product Molecular Weight | 197.03 g/mol |

| Purification Method | Silica Gel Column Chromatography |

Experimental Protocols

This section provides a detailed, two-part methodology for the synthesis. Part A describes the in situ preparation of the organozinc reagent, and Part B details the cross-coupling reaction. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Part A: In Situ Preparation of (Cyanomethyl)zinc Bromide [4]

-

Zinc Activation: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet, add zinc dust (2.0 eq.). Heat the flask gently under vacuum and then cool under an inert atmosphere. Add anhydrous THF, followed by a catalytic amount of iodine (a few crystals). The mixture is gently warmed until the purple color of the iodine disappears, indicating zinc activation. Allow the suspension to cool to room temperature.

-

Reagent Formation: To the activated zinc suspension, slowly add a solution of bromoacetonitrile (1.5 eq.) in anhydrous THF via a dropping funnel. The reaction is exothermic and may require external cooling (e.g., a water bath) to maintain a gentle reflux. After the addition is complete, stir the mixture for 1-2 hours at room temperature to ensure the complete formation of the organozinc reagent. The resulting greyish suspension is used directly in the next step.

Part B: Palladium-Catalyzed Negishi Cross-Coupling [5]

-

Reaction Setup: In a separate, dry Schlenk flask under an inert atmosphere, dissolve 2,3-dibromopyridine (1.0 eq.) in anhydrous THF.

-

Catalyst Addition: To this solution, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Coupling Reaction: Transfer the freshly prepared (cyanomethyl)zinc bromide suspension from Part A to the flask containing the substrate and catalyst via a cannula.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate), to afford the pure 2-(3-Bromopyridin-2-yl)acetonitrile.

Mandatory Visualizations

The following diagrams illustrate the key processes in the proposed synthesis.

Caption: Experimental workflow for the synthesis of 2-(3-Bromopyridin-2-yl)acetonitrile.

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

Safety and Handling

-

Organozinc Reagents: Organozinc compounds are moisture-sensitive and can be pyrophoric. They should be handled under a strict inert atmosphere.[1]

-

Bromoacetonitrile: This reagent is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Solvents: Anhydrous THF can form explosive peroxides. Ensure the use of freshly distilled or inhibitor-tested solvent.

Conclusion

This technical guide details a proposed, robust, and efficient synthesis of 2-(3-Bromopyridin-2-yl)acetonitrile from 2,3-dibromopyridine. The key transformation is a regioselective Negishi cross-coupling, which offers a direct and high-yielding route to this valuable synthetic intermediate. The provided experimental protocol and process visualizations serve as a comprehensive resource for researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in Pyridylacetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the nitrile group in pyridylacetonitrile derivatives. These compounds are versatile building blocks in synthetic and medicinal chemistry, largely owing to the rich chemistry of the nitrile functional group. This document details key transformations, presents quantitative data, outlines experimental protocols, and illustrates relevant biological pathways where these derivatives play a crucial role.

Introduction to Pyridylacetonitriles

Pyridylacetonitriles are a class of organic compounds characterized by a pyridine ring linked to a cyanomethyl group (-CH₂CN). The position of the cyanomethyl group on the pyridine ring (2-, 3-, or 4-position) significantly influences the electronic properties and reactivity of both the nitrile group and the adjacent active methylene group. The electron-withdrawing nature of the pyridine ring, particularly when protonated or quaternized, enhances the acidity of the α-protons, making the methylene carbon a potent nucleophile. Concurrently, the nitrile group itself is an electrophilic center, susceptible to a wide range of nucleophilic additions and transformations. This dual reactivity makes pyridylacetonitrile derivatives highly valuable precursors for the synthesis of a diverse array of heterocyclic compounds, many of which are scaffolds for biologically active molecules and approved drugs.

Reactivity of the Nitrile Group

The triple bond of the nitrile group in pyridylacetonitrile derivatives is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a variety of transformations, converting the nitrile into other important functional groups.

Hydrolysis

The hydrolysis of the nitrile group provides a direct route to amides and carboxylic acids. The reaction can be catalyzed by either acid or base, with the reaction conditions determining the final product.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of a weak nucleophile like water. The reaction typically proceeds through an amide intermediate to yield the corresponding pyridylacetic acid.[1]

-

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. Under milder conditions, the reaction can be stopped at the amide stage. Harsher conditions, such as elevated temperatures, drive the hydrolysis to completion to form the carboxylate salt, which upon acidic workup yields the carboxylic acid.

Reduction

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

-

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) reduce the nitrile group to a primary amine (e.g., 2-(pyridin-2-yl)ethan-1-amine).[2][3][4] The reaction with LiAlH₄ involves two successive additions of a hydride ion.[4][5]

-

Partial Reduction to Aldehydes: Milder, sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) allow for the partial reduction of the nitrile to an imine intermediate.[5][6][7][8] Upon aqueous workup, this imine is hydrolyzed to the corresponding pyridylacetaldehyde.[5][6][7][8] Careful control of stoichiometry and temperature (typically -78 °C) is crucial to prevent over-reduction to the amine.[6][7][9]

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, serving as a dipolarophile or a dienophile to construct various five- and six-membered heterocyclic rings.

-

[3+2] Cycloadditions: A prominent example is the reaction with azides to form tetrazoles. This 1,3-dipolar cycloaddition is a powerful method for creating 5-substituted tetrazoles, which are important bioisosteres for carboxylic acids in drug design.[10][11][12] Similarly, reaction with other 1,3-dipoles can yield a variety of five-membered heterocycles.[13]

-

[4+2] Cycloadditions (Diels-Alder type): While less common for the nitrile group itself, derivatives of pyridylacetonitrile can be elaborated into diene or dienophile partners for the synthesis of more complex fused pyridine systems.

Addition of Organometallic Reagents

Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. This reaction is a valuable C-C bond-forming strategy.

Named Reactions Involving Nitriles

Pyridylacetonitrile derivatives are excellent substrates for several classic named reactions that are foundational in heterocyclic synthesis.

-

Thorpe-Ziegler Reaction: This is a base-catalyzed intramolecular self-condensation of a dinitrile to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone.[14][15][16] Pyridyl-containing dinitriles can be employed to synthesize fused heterocyclic systems.[14]

-

Gewald Reaction: This is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or in this case, a pyridylacetonitrile derivative), and elemental sulfur in the presence of a base.[17][18][19] This reaction is highly efficient for creating densely functionalized thiophene rings fused or appended to a pyridine core.

Quantitative Data on Nitrile Group Reactivity

The following tables summarize quantitative data for key reactions of the nitrile group in pyridylacetonitrile derivatives, compiled from various literature sources.

| Table 1: Synthesis of Heterocycles from 2-Pyridylacetonitrile | ||||

| Reaction Type | Reagents | Product | Yield (%) | Reference |

| Coupling with Diazonium Salt | 4-Chloroaniline, NaNO₂, HCl, NaOAc | [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile | 92 | [13] |

| Condensation | Dimethylformamide dimethyl acetal (DMFDMA) | 3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile | 80 | [13] |

| Cyclocondensation | Product from DMFDMA, Hydrazine Hydrate | 4-(Pyridin-2-yl)-2H-pyrazol-3-ylamine | 75 | [13] |

| Table 2: Reduction of Nitriles - General Conditions | |||

| Reducing Agent | Product Type | Typical Conditions | Notes |

| LiAlH₄ | Primary Amine | THF, 0 °C to RT | Strong, non-selective reducing agent.[2][3][4] |

| H₂/Raney Ni | Primary Amine | Elevated temperature and pressure | Catalytic hydrogenation.[20] |

| H₂/Pd/C | Primary Amine | Elevated temperature and pressure | Catalytic hydrogenation. |

| DIBAL-H | Aldehyde | Toluene or DCM, -78 °C | Requires careful temperature and stoichiometry control.[6][7][8][9] |

Role in Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are components of numerous FDA-approved drugs. Pyridylacetonitriles serve as key intermediates in the synthesis of these complex molecules, particularly in the development of kinase inhibitors.

Pyridyl-based Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast number of cellular processes by phosphorylating specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyridine scaffold is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.

Pyridylacetonitrile derivatives are used to construct more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are core structures of many potent and selective kinase inhibitors. These inhibitors often target kinases in critical signaling pathways.

-

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine signaling that mediates immune responses.[21][22] Inhibitors of JAKs are used to treat autoimmune diseases like rheumatoid arthritis and psoriasis. Several JAK inhibitors feature a pyridine or related nitrogen-containing heterocyclic core.

-

Spleen Tyrosine Kinase (SYK) Inhibitors: SYK is a non-receptor tyrosine kinase involved in the signaling pathways of immunoreceptors in hematopoietic cells.[23] SYK inhibitors are being investigated for the treatment of autoimmune diseases and certain hematological cancers.[24]

The diagram below illustrates the general role of pyridyl-based compounds as ATP-competitive kinase inhibitors, a class of drugs for which pyridylacetonitrile is a valuable synthetic precursor.

Caption: ATP-Competitive Kinase Inhibition by Pyridyl-based Drugs.

Experimental Protocols

This section provides detailed methodologies for some of the key reactions discussed.

Synthesis of [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile (Arylhydrazone Formation)[13]

Workflow Diagram:

Caption: Experimental workflow for arylhydrazone synthesis.

Procedure:

-

A cold solution of the aryldiazonium salt is prepared by adding a solution of sodium nitrite (10 mmol in 10 mL of water) to a cold (0-5 °C) solution of 4-chloroaniline hydrochloride (10 mmol of arylamine in 6 mL of HCl) with stirring.

-

This cold diazonium salt solution is then added to a cold solution of 2-pyridylacetonitrile (10 mmol) in ethanol (50 mL) containing sodium acetate trihydrate (10 mmol).

-

The mixture is stirred at room temperature for 1 hour.

-

The resulting solid product is collected by filtration, washed thoroughly with water, and dried.

-

The crude product is recrystallized from ethanol to yield [(4-chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile as orange crystals.

-

Yield: 92%

-

Spectroscopic Data: IR (cm⁻¹): 3258 (NH), 2212 (CN). ¹H-NMR: δ = 7.50-8.10 (m, 4H, pyr-H), 8.58 (d, 2H, J = 7.2 Hz, Ar-H), 8.70 (d, 2H, J = 7.2 Hz, Ar-H), 15.03 (s, 1H, NH).[13]

-

Synthesis of 4-(Pyridin-2-yl)-2H-pyrazol-3-ylamine (Cyclocondensation)[13]

Procedure:

-

A mixture of 3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile (10 mmol) and hydrazine hydrate (80%, 10 mmol) is irradiated in a domestic microwave oven for 2 minutes.

-

The resulting solid product is collected by filtration.

-

The solid is washed with ethanol, dried, and recrystallized from ethanol to give the product as brown crystals.

-

Yield: 75%

-

Spectroscopic Data: ¹H-NMR: δ = 5.60 (s, 2H, NH₂), 6.90-8.40 (m, 4H, pyr-H), 7.90 (s, 1H, pyrazole H-5), 11.76 (s, 1H, NH). ¹³C-NMR: δ = 155.1, 151.1, 148.8, 136.8, 133.4, 119.0, 118.7, 103.0.[13]

-

Reduction of a Nitrile to a Primary Amine with LiAlH₄[2]

Workflow Diagram:

Caption: General workflow for LiAlH₄ reduction of nitriles.

Procedure:

-

To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of the pyridylacetonitrile derivative (1 equivalent) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (1 volume relative to LiAlH₄), 10% aqueous NaOH solution (1.5 volumes), and finally water again (3 volumes).

-

Stir the resulting suspension until a white precipitate forms. Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate or dichloromethane.

-

Separate the layers of the filtrate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude primary amine.

-

Purify the product by column chromatography if necessary.

Conclusion

The nitrile group of pyridylacetonitrile derivatives exhibits a rich and versatile reactivity profile, enabling its transformation into a wide range of other functional groups and its incorporation into complex heterocyclic systems. Through reactions such as hydrolysis, reduction, and various cycloadditions, these derivatives serve as indispensable building blocks for organic synthesis. Their importance is particularly pronounced in the field of drug discovery, where they are key precursors for the synthesis of potent kinase inhibitors and other biologically active molecules. This guide provides a foundational understanding of this reactivity, supported by quantitative data and detailed protocols, to aid researchers in the effective utilization of these valuable chemical entities.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 16. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Gewald reaction - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Gewald Reaction [organic-chemistry.org]

- 20. Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. 2-Pyridylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 22. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria | MDPI [mdpi.com]

- 24. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

The Versatility of Bromopyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in the development of therapeutic agents, and the introduction of a bromine substituent unlocks a remarkable versatility in molecular design. Bromopyridine derivatives have emerged as crucial building blocks in medicinal chemistry, enabling the synthesis of a diverse array of pharmacologically active compounds. Their unique electronic properties and reactivity in cross-coupling reactions have positioned them as privileged intermediates in the quest for novel treatments for a range of diseases, from cancer and viral infections to central nervous system disorders. This technical guide provides an in-depth exploration of the applications of bromopyridine derivatives in medicinal chemistry, presenting key data, experimental protocols, and insights into their mechanisms of action.

Anticancer Applications: Targeting Key Signaling Pathways

Bromopyridine derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their ability to inhibit tumor growth through various mechanisms. These compounds often serve as scaffolds for the development of kinase inhibitors, cytotoxic agents, and modulators of critical signaling pathways involved in cancer progression.

A notable area of investigation is the development of bromopyridine-based Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.[1][2]

Another important target is the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation. Certain imidazopyridine derivatives have been shown to inhibit this pathway, demonstrating their potential in cancer therapy. Furthermore, the STAT3 signaling pathway, which is involved in cell survival and proliferation, has also been successfully targeted by cyanopyridine derivatives, leading to the inhibition of cancer cell migration and colony formation.[3]

Quantitative Data: Anticancer Activity of Bromopyridine Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [4] |

| Pyridine-Urea | Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [4] |

| 2-Oxo-pyridine | Compound 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | [5] |

| 2-Oxo-pyridine | Compound 8 | HepG-2 (Liver) | 8.42 ± 0.70 | [5] |

| 1'H-Spiro-pyridine | Compound 5 | Caco-2 (Colorectal) | 9.78 ± 0.70 | [5] |

| Cyanopyridine | Compound 3n | HCT-116 (Colorectal) | Low µM range | [3] |

| Imidazo[1,2-a]pyrimidine | Compound 3d | MDA-MB-231 (Breast) | 35.9 | [3] |

| Imidazo[1,2-a]pyrimidine | Compound 4d | MDA-MB-231 (Breast) | 35.1 | [3] |

Antiviral Activity: A Focus on HIV Inhibition

The development of novel antiviral agents is a critical area of research, and bromopyridine derivatives have shown promise, particularly in the inhibition of the Human Immunodeficiency Virus (HIV). These compounds can be elaborated into potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that are essential components of highly active antiretroviral therapy (HAART).

For instance, imidazopyridine-Schiff base derivatives have been synthesized and evaluated for their in vitro activity against both HIV-1 and HIV-2.[6] Additionally, phenylaminopyridine derivatives have demonstrated excellent antiviral activity against wild-type and NNRTI-resistant strains of HIV-1.[2]

Quantitative Data: Anti-HIV Activity of Bromopyridine Derivatives

| Compound Class | Specific Derivative(s) | Virus Strain(s) | EC50 (µg/mL) | Reference(s) |

| Imidazopyridine-Schiff Base | Compound 4a | HIV-1 | 82.02 | [6] |

| Imidazopyridine-Schiff Base | Compound 4a | HIV-2 | 47.72 | [6] |

Note: For direct comparison, conversion of µg/mL to µM would require the molecular weight of the specific compound.

Antibacterial Potential: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Bromopyridine derivatives are being explored as a source of new antibacterial agents with novel mechanisms of action. Research has shown that certain bromopyridine-containing heterocyclic compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

For example, imidazo[4,5-b]pyridine derivatives have been found to be particularly effective against Bacillus cereus.

Quantitative Data: Antibacterial Activity of Bromopyridine Derivatives

| Compound Class | Specific Derivative(s) | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |

| Imidazo[4,5-b]pyridine | Compound 2 | Bacillus cereus | 0.07 | |

| Imidazo[4,5-b]pyridine | Compound 6 | Escherichia coli | > 5 |

Central Nervous System (CNS) Applications: Modulating Neurotransmitter Transporters

Bromopyridines are valuable intermediates in the synthesis of compounds targeting the central nervous system.[7] Their ability to participate in the formation of complex molecular architectures allows for the development of agents that can modulate the activity of neurotransmitter transporters, which are critical for normal brain function and are implicated in a variety of neurological and psychiatric disorders. While direct biological data on bromopyridine derivatives in this context is emerging, their synthetic utility is well-established.

Experimental Protocols

Synthesis of Diaryl-Substituted Pyridines via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds from bromopyridine precursors.[8][9][10][11][12]

Materials:

-

Bromopyridine derivative (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the bromopyridine derivative, arylboronic acid, base, and palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General workflow for the Suzuki-Miyaura cross-coupling reaction.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]

Materials:

-

Cells in culture

-

96-well plates

-

Test compound (bromopyridine derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

A simplified workflow for the MTT cell viability assay.

Signaling Pathway Diagrams

VEGFR-2 Signaling Pathway

VEGFR-2 signaling pathway and the inhibitory action of bromopyridine derivatives.

Wnt/β-catenin Signaling Pathway

Wnt/β-catenin signaling pathway and potential points of inhibition by bromopyridine derivatives.

STAT3 Signaling Pathway

STAT3 signaling pathway and its inhibition by bromopyridine derivatives.

Conclusion

Bromopyridine derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry. Their synthetic tractability, particularly through modern cross-coupling methodologies, allows for the creation of diverse chemical libraries with a wide range of pharmacological activities. The examples provided in this guide highlight their significant potential in the development of novel anticancer, antiviral, and antibacterial agents, as well as their utility in synthesizing compounds for CNS disorders. The continued exploration of bromopyridine scaffolds, coupled with a deeper understanding of their interactions with biological targets and signaling pathways, will undoubtedly lead to the discovery of new and more effective therapeutic agents. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs | Bentham Science [eurekaselect.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. atcc.org [atcc.org]

- 17. MTT assay protocol | Abcam [abcam.com]

Safety data sheet and handling for 2-(3-Bromopyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from the manufacturer. Always consult the official SDS before handling this chemical.

Introduction

2-(3-Bromopyridin-2-yl)acetonitrile is a substituted pyridine derivative that holds potential as a building block in the synthesis of novel pharmaceutical compounds. Its structure, incorporating a bromopyridine moiety and a nitrile group, offers multiple reaction sites for chemical modification. This guide provides a summary of the available safety data, handling procedures, and general considerations for the use of this compound in a research and development setting.

Physicochemical and Hazard Information

While specific quantitative toxicological data for 2-(3-Bromopyridin-2-yl)acetonitrile is largely unavailable, the presence of the bromopyridine and acetonitrile functionalities suggests that this compound should be handled with care. The following tables summarize the known physical properties and hazard classifications.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 122851-60-9 | ECHEMI[1] |

| Molecular Formula | C₇H₅BrN₂ | BLDpharm |

| Molecular Weight | 197.03 g/mol | BLDpharm |

| Appearance | Solid (form may vary) | Sigma-Aldrich (for isomer) |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | BLDpharm |

Table 2: GHS Hazard Information (Based on available data for isomers and related compounds)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | No data available | - |

| Acute Toxicity, Dermal | No data available | - |

| Acute Toxicity, Inhalation | No data available | - |

| Skin Corrosion/Irritation | No data available | - |

| Serious Eye Damage/Eye Irritation | No data available | - |

| Respiratory or Skin Sensitization | No data available | - |

| Germ Cell Mutagenicity | No data available | - |

| Carcinogenicity | No data available | - |

| Reproductive Toxicity | No data available | - |

Note: The lack of specific data necessitates treating this compound as potentially hazardous. The GHS pictograms for related compounds often include the health hazard and irritant symbols.

Safety and Handling

Due to the unknown toxicological profile of 2-(3-Bromopyridin-2-yl)acetonitrile, stringent safety precautions are mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure skin is not exposed.

-

Respiratory Protection: All handling should be performed in a well-ventilated fume hood. If the generation of dust or aerosols is likely, a NIOSH-approved respirator with an appropriate cartridge should be used.

General Handling Procedures

-

Avoid all personal contact, including inhalation of dust or fumes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Ensure adequate ventilation at all times.

-

Use non-sparking tools and avoid sources of ignition.

-

Keep the container tightly closed when not in use.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: General Handling in a Research Setting

The following is a generalized protocol for handling 2-(3-Bromopyridin-2-yl)acetonitrile in a laboratory setting. This is not a synthesis protocol but a guide for its use as a reagent.

Materials and Equipment

-

2-(3-Bromopyridin-2-yl)acetonitrile

-

Appropriate solvent(s)

-

Glassware (e.g., round-bottom flask, beaker, graduated cylinder)

-

Magnetic stirrer and stir bar

-

Spatula

-

Analytical balance

-

Fume hood

-

Personal Protective Equipment (as specified in section 3.1)

-

Waste disposal containers

Procedure

-

Preparation: Before starting, ensure the fume hood is functioning correctly and all necessary PPE is worn.

-

Weighing: Carefully weigh the required amount of 2-(3-Bromopyridin-2-yl)acetonitrile on an analytical balance within the fume hood. Avoid creating dust.

-

Dissolution: In a clean, dry flask, add the desired solvent. Slowly add the weighed 2-(3-Bromopyridin-2-yl)acetonitrile to the solvent while stirring.

-

Reaction: If used in a chemical reaction, perform all subsequent steps within the fume hood. Monitor the reaction as required.

-

Work-up and Purification: Post-reaction, handle all quenching, extraction, and purification steps with the same level of precaution.

-

Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

-

Waste Disposal: Dispose of all waste, including unused material and contaminated items, in a designated hazardous waste container according to institutional and local regulations.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[1]

Visualization of Laboratory Workflow

The following diagram illustrates a general workflow for the safe handling of 2-(3-Bromopyridin-2-yl)acetonitrile in a laboratory setting.

Caption: General laboratory workflow for handling 2-(3-Bromopyridin-2-yl)acetonitrile.

Note on Signaling Pathways: As of the last update, there is no publicly available information on the biological activity or signaling pathways associated with 2-(3-Bromopyridin-2-yl)acetonitrile. Researchers should exercise caution and assume the compound could have unknown biological effects.

Conclusion

2-(3-Bromopyridin-2-yl)acetonitrile is a chemical intermediate with potential applications in drug discovery and development. Due to the limited availability of toxicological data, it must be handled with extreme caution. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated fume hood, is essential to minimize the risk of exposure. All waste materials should be disposed of in accordance with local and institutional regulations.

References

A Technical Guide to Determining the Solubility of 2-(3-Bromopyridin-2-yl)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and overall development pathway. 2-(3-Bromopyridin-2-yl)acetonitrile (CAS No. 122851-60-9) is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2][3] A thorough understanding of its solubility in various organic solvents is essential for its use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the experimental protocols for determining the solubility of this compound, in the absence of readily available public data.

Data Presentation: A Template for Solubility Measurement

To facilitate a systematic study and comparison of the solubility of 2-(3-Bromopyridin-2-yl)acetonitrile, it is recommended that experimental data be recorded in a structured format. The following table serves as a template for organizing and presenting the quantitative solubility data obtained from the experimental procedures outlined below.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Notes |

| e.g., Ethanol | 25 | Gravimetric | |||

| e.g., Acetone | 25 | UV-Vis | λmax = [Specify] nm | ||

| e.g., Dichloromethane | 25 | Gravimetric | |||

| e.g., Toluene | 25 | UV-Vis | λmax = [Specify] nm | ||

| e.g., Ethyl Acetate | 25 | Gravimetric | |||

| e.g., Methanol | 25 | UV-Vis | λmax = [Specify] nm | ||

| e.g., Acetonitrile | 25 | Gravimetric | |||

| e.g., Dimethylformamide | 25 | UV-Vis | λmax = [Specify] nm | ||

| e.g., Dimethyl Sulfoxide | 25 | Gravimetric |

Experimental Protocols

The following sections detail two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent: the Gravimetric Method and the UV-Vis Spectroscopic Method.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the dissolved solute in a known volume of a saturated solution. It is a fundamental and highly accurate technique.[4][5]

Materials and Equipment:

-

2-(3-Bromopyridin-2-yl)acetonitrile

-

Selected organic solvents

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-(3-Bromopyridin-2-yl)acetonitrile to a known volume of the selected organic solvent in a vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The concentration of the solution should be constant over time.[4]

-

-

Sample Collection and Filtration:

-

Allow the mixture to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtrate in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dry solute.

-

Repeat the drying and weighing process until a constant mass is obtained.[5]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Solubility (in g/L) is calculated by dividing the mass of the solute (in g) by the volume of the filtrate (in L).

-

Solubility (in mol/L) can be calculated by dividing the solubility in g/L by the molecular weight of 2-(3-Bromopyridin-2-yl)acetonitrile (197.04 g/mol ).

-

UV-Vis Spectroscopic Method for Solubility Determination

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a high-throughput method that requires smaller amounts of the compound.[6][7]

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (or a UV-compatible microplate reader)

-

All materials listed for the Gravimetric Method

Procedure:

Part A: Preparation of a Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a small amount of 2-(3-Bromopyridin-2-yl)acetonitrile and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Prepare Standard Solutions: Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different, known concentrations.

-

Measure Absorbance:

-

Determine the wavelength of maximum absorbance (λmax) of the compound in the specific solvent by scanning the UV-Vis spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

-

Plot the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line that passes through the origin (or close to it), in accordance with the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

Part B: Determination of Solubility

-

Prepare a Saturated Solution: Follow step 1 as described in the Gravimetric Method.

-

Sample Collection and Filtration: Follow step 2 as described in the Gravimetric Method.

-

Dilution and Absorbance Measurement:

-

Accurately dilute a known volume of the clear filtrate with the same organic solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate at the predetermined λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution. This concentration is the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 2-(3-Bromopyridin-2-yl)acetonitrile.

Caption: Experimental workflow for solubility determination.

References

Technical Guide: 2-(3-Bromopyridin-2-yl)acetonitrile - A Key Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Bromopyridin-2-yl)acetonitrile, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. Its strategic placement of a bromine atom and a cyanomethyl group on the pyridine scaffold makes it a versatile precursor for the synthesis of complex molecules, particularly kinase inhibitors targeting inflammatory and autoimmune diseases.

Commercial Availability

A variety of chemical suppliers offer 2-(3-Bromopyridin-2-yl)acetonitrile and its isomers. Researchers should verify the CAS number to ensure they are procuring the correct isomer for their specific synthetic route. The table below summarizes readily available commercial sources.

| Supplier | CAS Number | Purity | Notes |

| BLDpharm | 122851-60-9 | Varies | Often available with cold-chain transportation. |

| ChemicalBook | 122851-60-9 | Varies | Platform lists multiple suppliers from various countries.[1][2] |

| Apollo Scientific | 142892-31-7 (isomer) | 98% | Provides the 2-(3-Bromopyridin-4-yl)acetonitrile isomer. |

| Sigma-Aldrich | 142892-31-7 (isomer) | 98% | Offers the 2-(3-Bromopyridin-4-yl)acetonitrile isomer.[1] |

Synthetic Pathway and Experimental Protocol

The synthesis of 2-(3-Bromopyridin-2-yl)acetonitrile can be achieved through a multi-step process, adapted from established methods for preparing cyanomethyl halopyridines. The proposed pathway involves the conversion of a commercially available starting material, 3-bromo-2-picoline, to the corresponding chloromethyl derivative, followed by a nucleophilic substitution with a cyanide salt.

Proposed Synthetic Route

Caption: Proposed synthetic pathway for 2-(3-Bromopyridin-2-yl)acetonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-(chloromethyl)pyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-picoline (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of 2-(3-Bromopyridin-2-yl)acetonitrile

-

Reaction Setup: In a round-bottom flask, dissolve the crude 3-bromo-2-(chloromethyl)pyridine (1 equivalent) in an appropriate solvent such as dimethyl sulfoxide (DMSO).

-

Cyanide Addition: Add sodium cyanide (NaCN) (1.2 to 1.5 equivalents) to the solution. The addition may be done portion-wise to control any potential exotherm.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-100°C. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of water and ice. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(3-Bromopyridin-2-yl)acetonitrile.

Application in Drug Discovery: A Precursor to IRAK4 Inhibitors